molecular formula C20H16INOS B5107692 2-(benzylthio)-N-(4-iodophenyl)benzamide

2-(benzylthio)-N-(4-iodophenyl)benzamide

Cat. No.: B5107692
M. Wt: 445.3 g/mol
InChI Key: ZVEDUDJQZAAGGF-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(4-iodophenyl)benzamide is a benzamide derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at the 2-position of the benzoyl ring and a 4-iodophenyl moiety attached via an amide linkage.

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INOS/c21-16-10-12-17(13-11-16)22-20(23)18-8-4-5-9-19(18)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEDUDJQZAAGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between 2-(benzylthio)-N-(4-iodophenyl)benzamide and related benzamide derivatives:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
This compound 2-benzylthio, 4-iodophenyl 445.27 High lipophilicity; potential sigma receptor binding
N-(4-Iodophenyl)benzamide H, 4-iodophenyl 323.13 Intermediate for iodinated analogs; minimal bioactivity reported
2-Ethoxy-N-(4-iodophenyl)benzamide 2-ethoxy, 4-iodophenyl 367.18 Moderate polarity; unknown biological role
Nitazoxanide 2-acetoxy, 5-nitrothiazole 307.21 Antiparasitic (broad-spectrum)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Phenethyl, dimethoxy 299.35 Antioxidant (DPPH IC₅₀ = 22.8 μM)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-bromo, nitro, methoxy 375.18 Structural analog for crystallography studies
N-(3-Acetylphenyl)-2-(benzylthio)benzamide 2-benzylthio, 3-acetylphenyl 361.46 API intermediate; high purity (≥97%)

Key Observations :

  • The iodine atom at the 4-position may facilitate halogen bonding, relevant to receptor-ligand interactions .
  • Biological Activity Trends: Benzamides with electron-withdrawing groups (e.g., nitro in Nitazoxanide) or antioxidant moieties (e.g., hydroxyl or methoxy in and ) exhibit pronounced therapeutic effects. The target compound’s benzylthio group could participate in radical scavenging, though likely less effectively than phenolic -OH groups .

Pharmacological and Diagnostic Potential

Sigma Receptor Ligands

Radioiodinated benzamides, such as [¹²⁵I]PIMBA, demonstrate high affinity for sigma receptors overexpressed in prostate tumors, enabling diagnostic imaging . The target compound’s iodine atom positions it as a candidate for radiolabeling, while the benzylthio group’s bulkiness may alter binding kinetics compared to smaller substituents (e.g., methoxy or piperidinyl groups in ).

Anticancer Activity

Thiazolidinone-based benzamides (e.g., compound 4c in ) show potent antiproliferative effects (IC₅₀ = 16.3 μg/mL against L929 cells). The target compound lacks the thiazolidinone ring but shares the benzamide scaffold, suggesting possible cytotoxicity through alternative mechanisms, such as interference with cellular redox systems or protein binding via the thioether group.

Antioxidant Activity

However, sulfur atoms can quench radicals via hydrogen abstraction or disulfide formation, warranting further study.

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